Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione
Description
Properties
Molecular Formula |
C19H10N2O2 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,10,14,16,18,20-nonaene-3,12-dione |
InChI |
InChI=1S/C19H10N2O2/c22-17-16-12-6-2-1-5-11(12)9-10-15(16)21-18(17)20-14-8-4-3-7-13(14)19(21)23/h1-10H |
InChI Key |
URYGDNBRLLLDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=NC5=CC=CC=C5C(=O)N34 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, the use of copper-doped CdS nanoparticles has been proposed for this reaction under microwave irradiation conditions . Another method involves the use of cerium (IV) oxide nanoparticles in an aqueous medium, which can yield the desired product in high yields .
Chemical Reactions Analysis
Microwave-Assisted Cyclocondensation
β-Bromo-α,β-unsaturated aldehydes react with 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine under microwave irradiation in the presence of a base (e.g., K₂CO₃) to form fused quinazoline intermediates. For example:
-
Key reactants : Benzo-fused β-bromo-α,β-unsaturated aldehydes (e.g., 1g ) and 4,7-dimethoxy-1H-benzo[d]imidazole-2-amine (2a ).
-
Product : 8,11-Dimethoxy-13,14-dihydrobenzo[f]benzo imidazo[1,2-a]quinazoline (3g ) in 21% yield, followed by dehydrogenation to 3g′ (35–61% yield) .
| Reaction Step | Conditions | Yield (%) | Product Structure |
|---|---|---|---|
| Cyclocondensation | Microwave, K₂CO₃, DMF | 21 | Dihydro intermediate (3g ) |
| Dehydrogenation | Extended reaction time | 35–61 | Aromatic product (3g′ ) |
Oxidation to Quinone Derivatives
Intermediates like 3g are oxidized using ceric ammonium nitrate (CAN) in aqueous acetonitrile to yield quinone-containing derivatives (e.g., 4a , 4b ) :
-
Oxidation mechanism : CAN facilitates two-electron oxidation, converting methoxy groups to carbonyl functionalities.
-
Typical yields : 80–85% for tetrahydrobenzo imidazo[1,2-a]quinazoline-8,11-dione derivatives .
Transition-Metal Catalyzed Functionalization
Copper-mediated reactions enable further diversification:
Copper(I)-Catalyzed Coupling
Benzo indolo[2,1-b]quinazoline-8,14-dione derivatives are synthesized via CuI-catalyzed coupling of 1H-benzo[e]indole-1,2(3H)-dione with aryl halides:
-
Conditions : CuI (20 mol%), KHCO₃, DMF, 100°C.
-
Example : Synthesis of benzo[f]benzo indolo[2,1-b]quinazoline-8,16-dione (2p ) in 48% yield .
Radical-Mediated Pathways
Zinc-catalyzed methods enable radical-mediated synthesis of quinazolinone analogs:
-
Redox-active zinc complexes (e.g., Zn(PFO)₂) facilitate deamination and cyclization of ureido benzoates under aqueous conditions .
-
Key intermediates : Radical species confirmed via ESR spectroscopy (e.g., g = 2.0 signal) .
Biological Interaction Studies
While not direct chemical reactions, biological interactions inform functionalization strategies:
Comparative Reactivity of Analogues
Structural analogs exhibit distinct reactivities:
| Compound | Key Reactivity Difference |
|---|---|
| 7H-benzo indolo[2,3-b]quinoxaline | Higher DNA binding affinity due to planar structure |
| Quinazoline derivatives | Broader substrate scope for alkylation |
Mechanistic Insights
Scientific Research Applications
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential anticancer, antiviral, and antibacterial activities . Additionally, it is used in the development of optoelectronic materials, such as semiconductors and light-emitting devices . The compound’s unique structure and properties make it a valuable tool for researchers in these fields.
Mechanism of Action
The mechanism of action of Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to form stable complexes with biomolecules also contributes to its biological activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Benzoimidazo[2,1-b]thiazole Derivatives
- Structure : Fused benzoimidazole and thiazole rings (e.g., 2-(benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide, D04 ).
- Activity: Potent EGFR inhibition (IC₅₀ < 1 μM against HeLa cells) with selectivity for EGFR-high cancer cells . Minimal toxicity to normal cells (HL7702, HUVEC) .
- Synthesis : Multi-component reactions using benzimidazoles, nitroolefins, and elemental sulfur under acid catalysis .
- Key Difference : Lack of quinazoline and dione moieties reduces electron-withdrawing capacity compared to the target compound.
Benzo[4,5]imidazo[2,1-b][1,3]thiazines (BBIT Derivatives)
- Structure : Electron-deficient heterocycles fused with carbazole (e.g., CzBBIT , 2CzBBIT ) .
- Activity : High triplet energy (T₁ > 2.8 eV) and bipolar charge transport, making them efficient host materials for thermally activated delayed fluorescence (TADF) OLEDs .
- Synthesis : Copper-catalyzed coupling of benzimidazole-thiols with aryl halides .
- Key Difference : Thiazine rings and carbazole substituents prioritize optoelectronic utility over biological activity.
Benzoimidazo[1,2-d][1,2,4]triazines
- Structure : Triazine-fused benzoimidazoles (e.g., Compound E , toxoflavin analogs) .
- Activity : Antifungal activity against Botrytis cinerea (EC₅₀ = 12.3 μg/mL), comparable to carbendazim .
- Synthesis : Cyclocondensation of benzimidazole amines with triazine precursors .
- Key Difference : Triazine rings introduce additional hydrogen-bonding sites but lack the quinazoline-dione backbone.
Imidazo[4,5-g]quinazolines
- Structure : Linearly fused imidazole and quinazoline systems (e.g., 2,6,8-triaryl derivatives) .
- Activity : Anticancer properties via topoisomerase inhibition, though less selective than EGFR-targeting compounds .
- Synthesis : Aldehyde-mediated cyclization of 6-fluoro-1H-benzimidazol-5-amines .
- Key Difference : Absence of indole and dione groups reduces π-conjugation and electron deficiency.
Comparative Data Table
Key Findings and Insights
- Structural-Activity Relationships : The quinazoline-dione core in the target compound enhances electron deficiency, improving binding to kinase ATP pockets compared to simpler benzoimidazoles .
- Synthetic Flexibility : Metal-free approaches (e.g., BiPh₃Cl₂-mediated cyclodesulfurization) enable eco-friendly synthesis of complex fused systems .
- Dual Applications : While benzoimidazo-thiazoles/thiazines prioritize biological or optoelectronic functions, the target compound’s hybrid structure bridges both domains .
Biological Activity
Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione (BIQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of BIQ typically involves multi-step processes starting from simpler indole derivatives. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. For instance, the synthesis of related compounds has been achieved via cyclization methods that involve the reaction of 2-(2-aminoaryl)indoles with various electrophiles, leading to high-yielding products suitable for biological screening .
1. Anticancer Activity
BIQ and its derivatives have shown promising anticancer properties. A study assessed the cytotoxic effects of various indoloquinazoline derivatives against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant growth inhibition without toxicity to normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BIQ Derivative A | MCF-7 | 12.5 |
| BIQ Derivative B | HCT-116 | 15.0 |
| BIQ Derivative C | PC-3 | 10.0 |
2. Antimicrobial Activity
Research indicates that BIQ exhibits antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other resistant strains. The compound has been shown to inhibit the growth of mycobacteria in vitro, making it a candidate for treating tuberculosis and other mycobacterial infections .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
3. Antiviral Activity
BIQ has also been evaluated for its antiviral potential. Studies have demonstrated that it can induce interferon production and exhibit antiviral activity against specific viral strains, although the efficacy varies with structural modifications .
The biological activity of BIQ is attributed to its ability to interact with DNA and modulate cellular pathways involved in proliferation and apoptosis. Binding studies have shown that BIQ derivatives display strong DNA affinity (log Ka values ranging from 6.23 to 6.87), which correlates with their cytotoxic effects .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of BIQ:
- Study on Anticancer Properties : In a comprehensive study involving multiple cancer cell lines, derivatives of BIQ were found to induce apoptosis through the activation of caspase pathways while inhibiting cell cycle progression .
- Antimicrobial Efficacy : A patent study reported that specific BIQ derivatives effectively killed drug-resistant strains of Mycobacterium tuberculosis in vitro, suggesting their potential as novel antimicrobial agents .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
